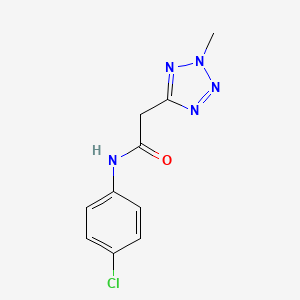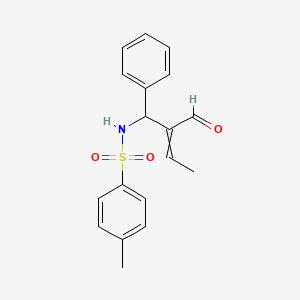![molecular formula C16H14O B14189003 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene CAS No. 919365-64-3](/img/structure/B14189003.png)
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring substituted with prop-2-en-1-yl and prop-2-yn-1-yl groups. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-2-en-1-yl chloride and prop-2-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-en-1-yl)naphthalene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
2-[(prop-2-yn-1-yl)oxy]naphthalene: Lacks the prop-2-en-1-yl group, affecting its overall chemical behavior and applications.
Uniqueness
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is unique due to the presence of both prop-2-en-1-yl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its simpler analogs.
Properties
CAS No. |
919365-64-3 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-prop-2-enyl-2-prop-2-ynoxynaphthalene |
InChI |
InChI=1S/C16H14O/c1-3-7-15-14-9-6-5-8-13(14)10-11-16(15)17-12-4-2/h2-3,5-6,8-11H,1,7,12H2 |
InChI Key |
LHBYHPFLVSCCBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=CC=CC=C21)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
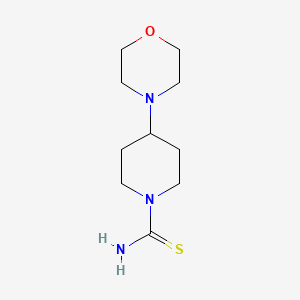
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)
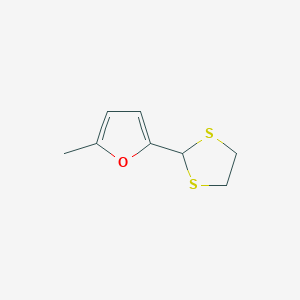
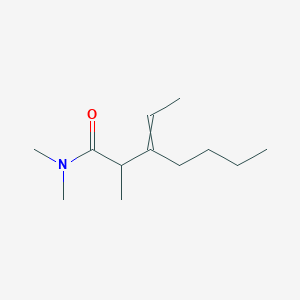
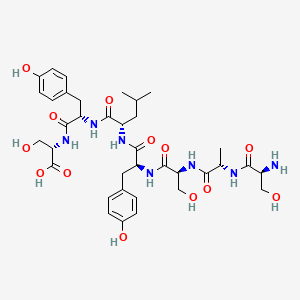
![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
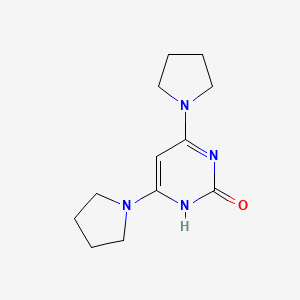
![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)
